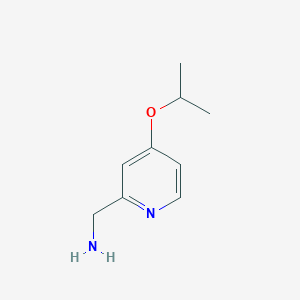

(4-Isopropoxypyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-yloxypyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCIQHWUICHZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isopropoxypyridin 2 Yl Methanamine

Established Chemical Synthesis Pathways

Established routes to (4-Isopropoxypyridin-2-yl)methanamine typically rely on multi-step sequences starting from readily available pyridine-based precursors. These pathways often involve the sequential functionalization of the pyridine (B92270) core, leveraging the inherent reactivity of the heterocyclic system.

Multi-step Routes from Pyridine Core Structures

A common strategy commences with a pre-functionalized pyridine, such as 2-chloro-4-nitropyridine (B32982) or 4-hydroxypyridine (B47283). A plausible multi-step synthesis is outlined below:

Introduction of the Isopropoxy Group: Starting with 4-hydroxypyridine, the isopropoxy group can be introduced via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with 2-bromopropane.

Functionalization of the 2-Position: The resulting 4-isopropoxypyridine (B1275052) can then be functionalized at the 2-position. One approach involves lithiation at the 2-position using a strong base like n-butyllithium, followed by quenching with a suitable electrophile to introduce a handle for the aminomethyl group. A more common and often higher-yielding method is the introduction of a cyano group. This can be achieved through various methods, including the Reissert-Henze reaction or by displacement of a suitable leaving group at the 2-position.

Formation of the Methanamine Group: If a cyano group is introduced at the 2-position, creating 4-isopropoxypyridine-2-carbonitrile, the final step is its reduction to the corresponding primary amine. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.

An alternative pathway could start from 2-methyl-4-nitropyridine. The nitro group can be converted to an isopropoxy group via nucleophilic aromatic substitution with isopropoxide. The methyl group at the 2-position can then be halogenated, for instance with N-bromosuccinimide (NBS), to form a halomethyl intermediate. Subsequent reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would yield the desired product.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |

| 1 | 4-Hydroxypyridine | 1. NaH, THF, 0 °C to rt2. 2-Bromopropane | 4-Isopropoxypyridine | 75-90 |

| 2 | 4-Isopropoxypyridine | Various methods for C-2 functionalization (e.g., cyanation) | 4-Isopropoxypyridine-2-carbonitrile | 60-80 |

| 3 | 4-Isopropoxypyridine-2-carbonitrile | LiAlH4 in THF or H2, Raney Ni | This compound | 70-95 |

Regioselective Functionalization Strategies

The regioselectivity of the functionalization steps is crucial for the efficient synthesis of this compound. The electronic nature of the pyridine ring, influenced by existing substituents, directs the position of incoming groups.

For instance, in 4-substituted pyridines, direct functionalization at the 2- and 6-positions is often favored. The introduction of an electron-donating group, such as the isopropoxy group at the 4-position, can further activate the 2- and 6-positions towards electrophilic attack or deprotonation.

Strategies to control regioselectivity include:

Directing Groups: The strategic use of directing groups can control the position of functionalization. For example, a pyridine N-oxide can be used to activate the 2- and 4-positions towards nucleophilic attack.

Orthometalation: Directed ortho-metalation (DoM) is a powerful technique where a directing group on the pyridine ring directs deprotonation to an adjacent position.

Halogen-Dance Reaction: This reaction can be used to isomerize a halopyridine to a thermodynamically more stable isomer, providing access to different substitution patterns.

Recent advances in regioselective C-H functionalization of pyridines offer more direct and atom-economical routes, potentially avoiding the need for pre-installed activating or leaving groups. nih.govresearchgate.net

Emerging Approaches in Synthetic Chemistry

The field of synthetic chemistry is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. These emerging approaches hold promise for the synthesis of this compound.

Development of Chemo- and Stereoselective Syntheses

For derivatives of this compound that may contain stereocenters, the development of stereoselective synthetic methods is critical. If a chiral center were to be introduced, for example, on the aminomethyl group, stereoselective reduction of a corresponding imine or ketone precursor would be a key step. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Chemoselectivity is also important, particularly when multiple reactive functional groups are present in the molecule. The choice of reagents and reaction conditions must be carefully controlled to ensure that only the desired transformation occurs. For instance, during the reduction of a nitrile group to an amine, other potentially reducible groups must remain unaffected.

Integration of Sustainable Chemistry Principles

Modern synthetic chemistry places a strong emphasis on the principles of green and sustainable chemistry. For the synthesis of this compound, this translates to:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring the use of water, ethanol, or supercritical fluids as reaction media.

Catalysis: Employing catalytic methods, including biocatalysis and photocatalysis, to reduce energy consumption and waste generation.

Renewable Feedstocks: Investigating the use of starting materials derived from renewable resources.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is a critical aspect of developing a robust and scalable synthesis for this compound. This involves a systematic investigation of various reaction parameters to maximize yield and purity while minimizing reaction time and cost.

Key parameters for optimization include:

Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the position of chemical equilibria.

Catalyst: The choice of catalyst and its loading can have a profound impact on the reaction outcome. Screening different catalysts and optimizing the catalyst concentration are essential.

pH: For reactions involving acidic or basic species, controlling the pH of the reaction mixture is crucial.

Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the effects of multiple variables on a reaction, allowing for a more systematic and rapid optimization process.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also increase byproduct formation. | Systematic screening of a range of temperatures to identify the optimal balance between reaction rate and product purity. |

| Catalyst | Influences reaction rate and can control selectivity (regio-, chemo-, and stereoselectivity). | Screening of a library of catalysts to identify the most effective one. Optimization of catalyst loading to minimize cost and environmental impact. |

| Solvent | Affects solubility of reactants and reagents, and can influence reaction mechanism and rate. | Evaluation of a range of solvents with varying polarities and properties to find the most suitable medium for the reaction. |

| Reactant Stoichiometry | The ratio of reactants can impact conversion, selectivity, and the formation of byproducts. | Varying the molar ratio of reactants to determine the optimal stoichiometry for maximizing the yield of the desired product. |

By carefully considering these factors and employing modern synthetic methodologies, efficient, selective, and sustainable routes for the synthesis of this compound can be developed.

Catalyst Screening and Ligand Design for Enhanced Synthesis

The selection of an appropriate catalyst and accompanying ligands is paramount in optimizing the synthesis of this compound, whether proceeding via catalytic hydrogenation of 4-isopropoxy-2-cyanopyridine or reductive amination of 4-isopropoxypyridine-2-carbaldehyde.

Research into the synthesis of related pyridine derivatives has demonstrated the efficacy of various metal catalysts. For the catalytic hydrogenation of substituted pyridines , rhodium on carbon (Rh/C) has been shown to be a highly effective catalyst. researchgate.net Studies on the hydrogenation of 4-(4-fluorobenzyl)pyridine revealed that Rh/C provided superior results compared to palladium on carbon (Pd/C) and platinum on carbon (Pt/C), although the latter two also exhibited high activity. researchgate.net For the hydrogenation of functionalized pyridines under mild conditions, rhodium oxide (Rh₂O₃) has also proven to be a suitable catalyst. researchgate.net

In the context of reductive amination , cobalt-based catalysts have emerged as a promising option. Amorphous cobalt particles, generated in situ from commercially available precursors, have been successfully employed for the reductive amination of aldehydes and ketones with aqueous ammonia and hydrogen gas under mild conditions, demonstrating high selectivity and a broad substrate scope. researchgate.netnih.gov Platinum nanowires have also been identified as highly active and selective catalysts for the reductive amination of aldehydes with aqueous ammonia. researchgate.net

Below is a representative data table illustrating catalyst screening for the hydrogenation of a substituted pyridine, which provides insights applicable to the synthesis of this compound.

| Catalyst | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|

| 5% Rh/C | >99 | >98 | researchgate.net |

| 10% Pd/C | >99 | >98 | researchgate.net |

| 5% Pt/C | >99 | >98 | researchgate.net |

| 5% Ru/C | 95 | >98 | researchgate.net |

Ligand design plays a critical role in modulating the activity and selectivity of transition metal catalysts. In palladium-catalyzed reactions, the steric and electronic properties of phosphine (B1218219) ligands are known to significantly influence the outcome of the catalytic cycle. enscm.fr For instance, electron-rich and bulky phosphine ligands can enhance the rates of oxidative addition and reductive elimination, which are key steps in many catalytic processes.

In the realm of asymmetric synthesis, chiral ligands are essential for achieving high enantioselectivity. For the Rh-catalyzed enantioselective hydrogenation of 2-pyridyl-substituted alkenes, which are structurally related to the precursors of the target molecule, chiral P-N ligands have been successfully utilized. nih.gov The design of effective ligand scaffolds is a continuous area of research, particularly for challenging transformations like Pd(II)-catalyzed C-H functionalization, which can also be relevant for the synthesis of complex pyridine derivatives. nih.gov The interaction between the ligand and the substrate is a key factor in determining the success of the catalytic transformation. nih.gov

Solvent Effects and Reaction Thermodynamics

The choice of solvent and the underlying thermodynamics of the reaction are crucial factors that can significantly impact the yield, selectivity, and rate of the synthesis of this compound.

The following interactive data table summarizes the effect of different solvents on the selectivity of a model reductive amination reaction, offering guidance for the synthesis of this compound.

| Solvent | Selectivity to Secondary Amine (%) | Reference |

|---|---|---|

| Ethanol | 93.3 | researchgate.net |

| Methanol | 84.0 | researchgate.net |

| n-Heptane | 88.0 | researchgate.net |

| Toluene | 82.2 | researchgate.net |

| Water | 76.3 | researchgate.net |

| Dioxane | 30.4 | researchgate.net |

The thermodynamics of the synthetic route to this compound provides insight into the feasibility and energy profile of the reaction. The hydrogenation of the pyridine ring is generally an exothermic process. rsc.org Computational studies on the full hydrogenation of pyridine have shown the reaction to be exothermic. rsc.org Experimental and computational studies on the hydrogenation and dehydrogenation of various pyridine derivatives have been conducted to evaluate their potential as liquid organic hydrogen carriers, providing a wealth of thermodynamic data. researchgate.net The reaction enthalpy is influenced by the nature and position of substituents on the pyridine ring. researchgate.net For instance, a thermodynamic comparison has been made between the thermal and electrocatalytic hydrogenation of pyridine, highlighting the different energy inputs required. acs.org Understanding the enthalpy and Gibbs free energy changes associated with the reduction of the nitrile or aldehyde precursor is essential for optimizing reaction conditions such as temperature and pressure to favor product formation.

Chemical Reactivity and Mechanistic Pathways of 4 Isopropoxypyridin 2 Yl Methanamine

Reactivity of the Primary Amine Moiety

The primary amine group in (4-Isopropoxypyridin-2-yl)methanamine is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. This nucleophilicity allows it to participate in a variety of addition and substitution reactions.

Nucleophilic Additions and Substitutions

The primary amine can readily react with electrophilic reagents in nucleophilic addition and substitution reactions. Common examples include acylation and alkylation.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, this compound undergoes acylation to form the corresponding amide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) results in the formation of the stable amide product.

| Reactant | Reagent | Product | Conditions | Yield |

| This compound | Acetyl chloride | N-((4-Isopropoxypyridin-2-yl)methyl)acetamide | Base (e.g., triethylamine), inert solvent | High |

| This compound | Benzoyl chloride | N-((4-Isopropoxypyridin-2-yl)methyl)benzamide | Base (e.g., pyridine), inert solvent | High |

Alkylation: The primary amine can also undergo alkylation with alkyl halides. This reaction follows a nucleophilic substitution pathway, typically SN2 for primary and secondary alkyl halides. The nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary amine. It is important to note that overalkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can occur, and controlling the stoichiometry of the reactants is crucial for selective mono-alkylation.

| Reactant | Reagent | Product | Conditions |

| This compound | Methyl iodide | (4-Isopropoxypyridin-2-yl)-N-methylmethanamine | Base (e.g., K2CO3), solvent (e.g., acetonitrile) |

| This compound | Benzyl bromide | N-Benzyl-1-(4-isopropoxypyridin-2-yl)methanamine | Base (e.g., Na2CO3), solvent (e.g., DMF) |

Condensation Reactions and Heterocycle Annulation

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of these imine intermediates is a critical step in various heterocycle annulation reactions, where a new ring is fused onto the existing molecular framework. Two notable examples are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While this compound is not a β-arylethylamine in the classical sense, analogous intramolecular cyclizations can be envisioned, particularly if the molecule is appropriately functionalized to facilitate an intramolecular electrophilic attack on the pyridine (B92270) ring. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form a new heterocyclic ring. wikipedia.orgmdpi.com

Bischler-Napieralski Reaction: This reaction is a method for the synthesis of dihydroisoquinolines from N-acylated β-phenylethylamines using a dehydrating agent. wikipedia.orgresearchgate.net An acylated derivative of this compound could potentially undergo an intramolecular cyclization onto the pyridine ring under acidic conditions, although the electron-deficient nature of the pyridine ring would make this transformation challenging.

Transformations Involving the Pyridine Core

The pyridine ring of this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. researchgate.netyoutube.com The nitrogen atom, especially under acidic conditions where it becomes protonated, withdraws electron density from the ring, making it less nucleophilic. If an electrophilic substitution reaction were to occur, it would be expected to proceed at the C-3 or C-5 positions, which are meta to the deactivating nitrogen atom. The presence of the activating isopropoxy group at the C-4 position would direct incoming electrophiles to the C-3 and C-5 positions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-6 positions, which are ortho and para to the nitrogen atom. researchgate.netorganic-chemistry.org For this compound, a pre-existing leaving group at the C-6 position would be readily displaced by a nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H Bonds

Modern synthetic methodologies allow for the direct functionalization of C-H bonds in heterocyclic systems through metal-catalyzed cross-coupling reactions. While direct C-H activation of the pyridine ring in this compound is conceivable, it is more common to perform these reactions on halo-substituted pyridine derivatives.

For a related compound, 2-bromo-4-isopropoxypyridine, several palladium-catalyzed cross-coupling reactions are well-established:

Suzuki Coupling: This reaction involves the coupling of the halo-pyridine with an organoboron reagent in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.orgresearchgate.netorganic-chemistry.org

Heck Reaction: The Heck reaction couples the halo-pyridine with an alkene under palladium catalysis to introduce a vinyl group. organic-chemistry.orglibretexts.orgwikipedia.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond by coupling the halo-pyridine with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgwikipedia.orgresearchgate.netnih.gov

| Reaction Type | Reactants | Catalyst System | Product |

| Suzuki Coupling | 2-Bromo-4-isopropoxypyridine, Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-Isopropoxy-2-phenylpyridine |

| Heck Reaction | 2-Bromo-4-isopropoxypyridine, Styrene | Pd(OAc)2, P(o-tol)3, Et3N | 4-Isopropoxy-2-styrylpyridine |

| Buchwald-Hartwig Amination | 2-Bromo-4-isopropoxypyridine, Aniline | Pd2(dba)3, BINAP, NaOtBu | N-(4-Isopropoxypyridin-2-yl)aniline |

Reactivity of the Isopropoxy Group

The isopropoxy group is an ether linkage and is generally stable under many reaction conditions. However, under strong acidic conditions, particularly in the presence of a good nucleophile like iodide or bromide, ether cleavage can occur. wikipedia.orgmasterorganicchemistry.comlibretexts.orgunizin.org This reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack by the halide can occur via an SN1 or SN2 mechanism, depending on the nature of the alkyl group. In the case of the isopropoxy group, the secondary carbon makes both pathways possible, and the reaction conditions can influence the predominant mechanism. Cleavage would result in the formation of 4-hydroxypyridine (B47283) and isopropyl halide.

Ether Cleavage and Exchange Reactions

The isopropoxy group attached to the pyridine ring at the C-4 position represents an ether linkage, which is generally stable but can be cleaved under specific conditions, typically involving strong acids. wikipedia.orgpressbooks.pub Ether cleavage reactions are fundamental transformations in organic synthesis, allowing for the removal of ether protecting groups or the conversion of ethers into other functional groups. wikipedia.org

Acid-catalyzed ether cleavage typically proceeds via either an S_N_1 or S_N_2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.orgpressbooks.pub In the case of this compound, the ether is an alkyl aryl ether, where the isopropoxy group is attached to an sp²-hybridized carbon of the pyridine ring.

The initial step in the acid-catalyzed cleavage is the protonation of the ether oxygen atom by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Following protonation, a nucleophile (typically the conjugate base of the acid, e.g., I⁻ or Br⁻) attacks the electrophilic carbon atom of the alkyl group. masterorganicchemistry.commasterorganicchemistry.com

For this compound, the cleavage of the isopropoxy group would likely proceed through an S_N_2-like attack of the nucleophile on the isopropyl group, as the formation of a primary carbocation on the pyridine ring is highly unfavorable. pressbooks.pubmasterorganicchemistry.com This would result in the formation of 2-(aminomethyl)pyridin-4-ol and 2-halopropane.

Table 1: Predicted Products of Ether Cleavage of this compound

| Reagent | Predicted Products | Mechanism |

| HI (excess) | 2-(aminomethyl)pyridin-4-ol and 2-iodopropane | S_N_2 |

| HBr (excess) | 2-(aminomethyl)pyridin-4-ol and 2-bromopropane | S_N_2 |

It is important to note that nucleophilic aromatic substitution on the pyridine ring at the C-4 position is also a possibility, especially under forcing conditions. quimicaorganica.orgstackexchange.comchemistry-online.comechemi.com However, the cleavage of the alkyl-oxygen bond is generally the more facile pathway for alkyl aryl ethers under strong acidic conditions.

Ether exchange reactions, also known as transetherification, involve the replacement of one alkoxy group with another. These reactions are typically catalyzed by acids or bases and are driven to completion by using a large excess of the incoming alcohol or by removing the leaving alcohol. While less common than cleavage, it is conceivable that the isopropoxy group of this compound could be exchanged with another alkoxy group under appropriate conditions.

Rearrangements and Eliminations

The structural framework of this compound, featuring an aminomethyl group on a pyridine ring, presents possibilities for rearrangement and elimination reactions, although these are likely to require specific reagents or conditions to be initiated.

Rearrangements:

While no specific intramolecular rearrangements are immediately obvious for the parent compound under typical conditions, derivatization of the aminomethyl group could lead to rearrangement pathways. For instance, treatment of the primary amine with an oxidizing agent could initiate an oxidative rearrangement. organic-chemistry.org A study on the ligand rearrangement of 2-aminomethylpyridine on a dirhodium center suggests that the aminomethylpyridine moiety can participate in structural reorganizations within a coordination complex, though this is not a direct organic transformation of the molecule itself. oup.com

Eliminations:

Elimination reactions involving the aminomethyl group are plausible, particularly if the amine is first converted into a better leaving group. Two classical elimination reactions of amines are the Hofmann and Cope eliminations.

The Hofmann elimination involves the exhaustive methylation of the amine with methyl iodide to form a quaternary ammonium salt. libretexts.org Subsequent treatment with a strong base, such as silver oxide, followed by heating, leads to an E2 elimination to form an alkene. libretexts.org In the case of this compound, this would involve the formation of a trimethylammonium salt, which upon heating with a base, could potentially lead to the formation of a pyridine-substituted enamine or other rearranged products, although the direct elimination to form a simple alkene is not possible from the methyl group.

The Cope elimination is another thermal elimination reaction that proceeds through an amine oxide intermediate. masterorganicchemistry.com The primary amine of this compound would first need to be converted to a tertiary amine, for example, by reductive amination, and then oxidized to the corresponding N-oxide. masterorganicchemistry.com Heating this N-oxide would then induce a syn-elimination. masterorganicchemistry.com Similar to the Hofmann elimination, the products would depend on the nature of the alkyl groups introduced to form the tertiary amine.

Table 2: Potential Elimination Reactions of this compound Derivatives

| Reaction | Required Modification | Key Reagents | General Outcome |

| Hofmann Elimination | Conversion to quaternary ammonium salt | 1. Excess CH₃I 2. Ag₂O, H₂O, heat | Alkene formation |

| Cope Elimination | Conversion to tertiary amine, then N-oxide | 1. Alkylation/Reductive amination 2. H₂O₂, heat | Alkene formation |

It is crucial to emphasize that the reactivity discussed in this article is based on established chemical principles and the behavior of analogous structures. The actual chemical reactivity and the mechanistic pathways for this compound would need to be confirmed through experimental investigation.

Strategic Utilization of 4 Isopropoxypyridin 2 Yl Methanamine As a Building Block in Complex Architectures

Construction of Advanced Heterocyclic Systems4.1.1. Synthesis of Fused and Bridged Pyridine (B92270) Derivatives4.1.2. Incorporation into Polycyclic and Spiro Systems4.2. Design and Synthesis of Functional Organic Ligands4.2.1. Development of Chiral Amine-Based Ligands4.2.2. Ligand Scaffolds for Asymmetric Catalysis4.3. Precursor for Supramolecular and Material Science Applications

Despite a multi-faceted search strategy, no publications, patents, or scholarly data were identified that specifically describe the reaction pathways, yields, or structural characterization of products derived from (4-Isopropoxypyridin-2-yl)methanamine for the applications outlined above.

While general methodologies exist for the synthesis of fused pyridine derivatives, polycyclic systems, chiral ligands, and supramolecular architectures from various pyridine-containing precursors, the scientific community has not, to date, published any work focusing on this particular isopropoxy-substituted pyridylmethanamine.

The absence of such information in the public domain suggests that this compound may be a novel compound with untapped potential, or a chemical building block that has been synthesized but whose applications have not yet been explored or disclosed in peer-reviewed literature.

Therefore, it is not possible to provide a scientifically accurate and informative article on the strategic utilization of this compound as a building block in complex architectures at this time. Further research and publication in this specific area would be required to populate the outlined sections with the requested detailed research findings and data tables.

Precursor for Supramolecular and Material Science Applications

Components for Self-Assembly Processes

There is no available research that specifically documents the use of This compound as a component in self-assembly processes. The design of molecules for self-assembly often relies on a combination of directional, non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. Pyridine moieties are frequently incorporated into such systems due to the directional hydrogen bonding capabilities of the pyridine nitrogen and its ability to coordinate with metal ions. The methanamine group could also participate in hydrogen bonding. However, studies detailing how the specific combination of the 4-isopropoxy and 2-methanamine substituents on a pyridine ring influences supramolecular organization have not been found.

Monomers or Linkers in Polymer Chemistry

Similarly, the role of This compound as a monomer or linker in polymer chemistry is not described in the current body of scientific literature. Pyridine-containing polymers are a subject of interest for applications such as the creation of block copolymers and materials for contaminant capture. The Lewis basicity of the pyridine nitrogen can, however, interfere with certain transition-metal-catalyzed polymerizations. The primary amine of the methanamine group offers a reactive site for incorporation into a polymer backbone, for example, through the formation of polyamides or polyimines. Nevertheless, specific examples of polymers synthesized from This compound are not reported.

Due to the absence of specific research findings on the utilization of This compound in these fields, no data tables can be generated.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Reaction Monitoring and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound in solution. A complete NMR analysis for (4-Isopropoxypyridin-2-yl)methanamine would involve the acquisition and interpretation of ¹H and ¹³C NMR spectra. This would allow for the assignment of chemical shifts and coupling constants for each unique proton and carbon atom in the molecule, confirming the connectivity and chemical environment of the isopropoxy, pyridine (B92270), and methanamine moieties. While general principles of NMR spectroscopy are well-established, specific spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not documented in the available search results. Such data would be crucial for monitoring the synthesis of the compound and confirming its structural integrity.

Mass Spectrometry Techniques for Identification of Intermediates and Products

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying reaction intermediates and products. Various MS techniques, such as electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS), could be employed to study this compound. A high-resolution mass spectrum would provide the accurate mass of the molecular ion, confirming its elemental formula. Fragmentation patterns observed in the mass spectrum would offer valuable structural information, corroborating the assignments made by NMR spectroscopy. Regrettably, no specific mass spectrometry data or fragmentation analysis for this compound could be located.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands corresponding to the vibrations of its constituent chemical bonds, such as the C-O-C stretch of the isopropoxy group, the C=N and C=C vibrations of the pyridine ring, and the N-H bending and stretching of the amine group. These spectroscopic signatures would be invaluable for confirming the presence of these functional groups and for monitoring the progress of reactions involving the compound. However, specific IR and Raman spectral data, including peak positions and intensities, for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would reveal detailed information about its bond lengths, bond angles, and torsional angles, as well as its conformation in the solid state. This would provide an unambiguous confirmation of its molecular structure and could reveal insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. The search for crystallographic data for this compound did not yield any published crystal structures.

Theoretical and Computational Investigations on 4 Isopropoxypyridin 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT), provide a lens through which the electronic landscape of a molecule can be mapped, offering predictions of its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital Analysis

A key aspect of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A larger gap generally signifies higher stability and lower reactivity. For (4-Isopropoxypyridin-2-yl)methanamine, a hypothetical FMO analysis would pinpoint the regions of the molecule most likely to donate or accept electrons in a chemical reaction. The pyridine (B92270) ring, with its electron-rich nitrogen atom, and the aminomethyl group would be of particular interest in such an analysis.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is crucial for predicting its interactions with other molecules. Electrostatic potential (ESP) maps visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the case of this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the aminomethyl group, indicating their nucleophilic character. Conversely, the hydrogen atoms of the aminomethyl group would likely exhibit positive potential, suggesting their electrophilic nature.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry provides powerful tools for investigating the pathways and energetics of chemical reactions. These studies can elucidate complex reaction mechanisms, identify transient intermediates, and predict the rates at which reactions occur.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

To understand how a reaction proceeds from reactants to products, computational chemists locate the transition state, which is the highest energy point along the reaction pathway. Intrinsic Reaction Coordinate (IRC) analysis then confirms that the identified transition state correctly connects the reactants and products. For reactions involving this compound, this type of analysis would be instrumental in, for example, understanding its synthesis or its metabolic pathways.

Prediction of Selectivity in Complex Transformations

Many chemical reactions can yield multiple products. Computational methods can predict the selectivity of a reaction (i.e., which product is favored) by comparing the activation energies of the different reaction pathways. This is particularly valuable in designing synthetic routes that maximize the yield of a desired product. For a molecule with multiple reactive sites like this compound, predicting regioselectivity and stereoselectivity would be a key application of computational studies.

Molecular Modeling for Conformation and Intermolecular Interactions

The three-dimensional structure of a molecule and its interactions with its environment are critical determinants of its physical and biological properties. Molecular modeling techniques are used to explore the conformational landscape of a molecule and to simulate its interactions with other molecules, such as proteins or solvents. For this compound, conformational analysis would reveal the preferred spatial arrangement of its isopropoxy and aminomethyl substituents. Furthermore, molecular docking studies could predict its binding affinity and mode of interaction with biological targets, providing a foundation for drug design efforts.

While the specific computational data for this compound is not currently available, the theoretical frameworks and computational methodologies are well-established. The application of these methods to this compound would undoubtedly provide a wealth of information, paving the way for new discoveries and applications. The scientific community awaits such investigations to unlock the full potential of this intriguing molecule.

Conformational Space Exploration and Energetics

The conformational landscape of this compound is primarily defined by the rotational freedom around the C4-O bond of the isopropoxy group and the C2-C bond of the aminomethyl group. Theoretical studies on similar alkoxy-substituted pyridines can provide valuable insights into the likely low-energy conformations.

Computational analyses of 4-methoxypyridine (B45360) have shown that the most stable conformer has the methoxy (B1213986) group lying in the plane of the pyridine ring. This planarity is attributed to favorable electronic delocalization between the oxygen lone pair and the aromatic π-system. By analogy, the isopropoxy group in this compound is also expected to prefer a conformation where the C-O-C plane is coplanar with the pyridine ring. However, the bulkier isopropyl group introduces steric hindrance that could lead to a slightly larger out-of-plane torsion angle compared to a methoxy group.

To illustrate the potential energetic landscape, a hypothetical energy profile for the rotation around the C4-O bond is presented below, based on data from related alkoxy-pyridines.

| Dihedral Angle (C3-C4-O-Cisopropyl) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.0 | Planar (Potentially most stable) |

| 30° | 1.5 | Twisted |

| 60° | 4.0 | Twisted |

| 90° | 5.0 | Perpendicular (Potentially least stable) |

Note: This data is illustrative and based on theoretical calculations of simpler alkoxy-pyridines. The actual energy barriers for this compound may vary.

Non-Covalent Interactions and Crystal Packing Motifs

In the absence of experimental crystallographic data for this compound, its potential crystal packing motifs can be inferred from the analysis of non-covalent interactions in related pyridine derivatives. The primary functional groups capable of engaging in significant intermolecular interactions are the aminomethyl group (hydrogen bond donor), the pyridine nitrogen (hydrogen bond acceptor), and the aromatic ring (π-π stacking).

Hydrogen Bonding: The aminomethyl group is a strong hydrogen bond donor and is expected to form robust intermolecular hydrogen bonds with the pyridine nitrogen of neighboring molecules. This N-H···N interaction is a common and influential motif in the crystal packing of many nitrogen-containing heterocyclic compounds. These interactions could lead to the formation of one-dimensional chains or two-dimensional networks.

A summary of the likely non-covalent interactions and their potential roles in the crystal structure is provided below.

| Interaction Type | Donor/Acceptor Groups | Potential Motif | Expected Significance |

|---|---|---|---|

| Hydrogen Bonding | -NH2 (donor), Pyridine N (acceptor) | Chains, sheets | High |

| π-π Stacking | Pyridine rings | Face-to-face or offset stacks | Moderate |

| C-H···π Interactions | Alkyl C-H (donor), Pyridine ring (acceptor) | Cross-linking of motifs | Low to Moderate |

| Van der Waals Forces | All atoms | Overall cohesion | High |

Note: The significance and specific geometry of these interactions can only be definitively determined through experimental crystallographic analysis.

Future Perspectives and Emerging Research Avenues for 4 Isopropoxypyridin 2 Yl Methanamine

Exploration of Undiscovered Synthetic Transformations

The current synthetic routes to (4-Isopropoxypyridin-2-yl)methanamine provide a solid foundation, but significant opportunities exist for discovering novel transformations that could enhance its utility as a versatile building block. Future research is likely to focus on late-stage functionalization and asymmetric synthesis to access a wider range of structurally complex and chiral molecules.

Key areas for exploration include:

C-H Activation: Direct functionalization of the pyridine (B92270) ring's C-H bonds would offer a more atom-economical approach to creating diverse derivatives. Research could target the development of regioselective C-H activation protocols to introduce new substituents at the 3, 5, or 6 positions.

Asymmetric Derivatization: The primary amine group is an ideal handle for introducing chirality. Future work could involve developing enzymatic or organocatalytic methods for the enantioselective acylation, alkylation, or reductive amination of the aminomethyl group.

Novel N-Functionalization: Beyond simple alkylation or acylation, research into novel N-functionalization reactions could yield new classes of compounds. This includes exploring reactions like N-arylation, the formation of complex heterocyclic systems derived from the amine, or its use in Ugi or Passerini multicomponent reactions.

| Potential Transformation | Target Functionality | Potential Catalyst/Reagent Class | Anticipated Product Class |

| Regioselective C-H Arylation | C5-Aryl Pyridine | Palladium or Ruthenium Catalysts | 5-Aryl-(4-isopropoxypyridin-2-yl)methanamines |

| Enantioselective Reductive Amination | Chiral Secondary Amine | Chiral Phosphoric Acids / Iridium Catalysts | Chiral N-Alkyl-(4-isopropoxypyridin-2-yl)methanamines |

| Multicomponent Reaction (Ugi) | α-Acylamino Amide | Isocyanide, Carboxylic Acid, Aldehyde | Complex Peptidomimetic Structures |

| N-O Bond Forming Reactions | Hydroxylamine Derivatives | Oxidizing Agents (e.g., Oxone) | N-Hydroxy-(4-isopropoxypyridin-2-yl)methanamines |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant frontier for the production of this compound and its derivatives. vcu.edunih.govmdpi.com These technologies offer enhanced safety, scalability, and reproducibility, which are critical for both academic research and industrial applications. researchgate.netacs.org

Future research in this area will likely involve:

Development of Continuous Flow Synthesis: Designing a multi-step continuous flow process for the synthesis of the target molecule can significantly reduce reaction times and improve yields. acs.org This could involve telescoping multiple reaction steps without isolating intermediates, thus increasing efficiency. nih.gov

Automated Library Synthesis: Utilizing automated synthesis platforms can accelerate the discovery of new derivatives. researchgate.netsynplechem.com By programming a synthesizer to perform a series of reactions with different building blocks, large libraries of compounds based on the this compound scaffold can be rapidly produced for screening in various applications. nih.gov This is particularly valuable in drug discovery and materials science. researchgate.net

Real-Time Reaction Optimization: Integrating in-line analytical techniques (e.g., IR, NMR) into a flow setup would allow for real-time monitoring and optimization of reaction conditions, leading to higher purity and efficiency.

| Parameter | Conventional Batch Synthesis | Hypothetical Flow Chemistry Process | Key Advantages of Flow Chemistry |

| Reaction Time | Several hours to days (multi-step) | Minutes to a few hours | Drastic reduction in production time. mdpi.com |

| Scalability | Limited by reactor size, challenging scale-up | Easily scalable by extending run time | Safer and more consistent production at larger scales. |

| Safety | Handling of potentially hazardous reagents in large volumes | Small reaction volumes at any given time | Minimized risk of thermal runaways and exposure. acs.org |

| Purity/Yield | Variable, often requires extensive purification | Generally higher purity and yields due to precise control | Improved process control leads to fewer byproducts. vcu.edu |

Development of Novel Catalytic Systems Employing Derived Ligands

The structure of this compound, containing both a pyridine nitrogen and a primary amine, makes it an excellent precursor for bidentate ligands used in transition metal catalysis. nih.govresearchgate.net The development of novel ligands derived from this scaffold could lead to catalysts with unique reactivity and selectivity. researchgate.net

Emerging research avenues include:

Chiral Ligand Synthesis for Asymmetric Catalysis: Modification of the primary amine to create chiral secondary or tertiary amines, or imines, can produce a range of chiral N,N-bidentate ligands. nih.gov These ligands could be complexed with metals like palladium, rhodium, or iridium for applications in asymmetric hydrogenation, C-C bond formation, and C-H functionalization. nih.govnih.gov

Pincer Ligand Development: Further elaboration of the pyridine ring at the 6-position could lead to the formation of tridentate "pincer" ligands. These ligands are known to form highly stable metal complexes with applications in dehydrogenation, cross-coupling, and polymerization reactions. acs.org

Immobilized Catalysts: Grafting ligands derived from this compound onto solid supports (e.g., polymers, silica) could lead to the development of recyclable heterogeneous catalysts, aligning with the principles of green chemistry. mdpi.com

| Ligand Type | Metal Center | Potential Catalytic Application | Significance |

| Chiral Bidentate (N,N) | Rhodium (Rh) / Iridium (Ir) | Asymmetric Transfer Hydrogenation | Access to enantiomerically pure alcohols and amines. nih.gov |

| Chiral Bidentate (N,N) | Palladium (Pd) | Asymmetric C-N Cross-Coupling | Efficient synthesis of chiral amines and N-heterocycles. researchgate.net |

| Pincer Ligand (N,N,C) | Ruthenium (Ru) / Iron (Fe) | Catalytic Dehydrogenation of Formic Acid | Potential for hydrogen storage applications. nih.gov |

| Schiff Base Ligand | Cobalt (Co) / Nickel (Ni) | Olefin Polymerization | Creation of novel polymer materials with specific properties. acs.org |

Q & A

Basic: What synthetic methodologies are recommended for high-yield production of (4-Isopropoxypyridin-2-yl)methanamine?

Answer:

The synthesis involves nucleophilic substitution or coupling reactions to introduce the isopropoxy group to the pyridine ring. Key parameters include:

- Reaction Conditions : Maintain anhydrous conditions, use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling, and optimize temperature (80–120°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .

- Validation : Monitor reactions via TLC and confirm yields via gravimetric analysis .

Basic: How should researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 1.2–1.4 ppm for isopropyl methyl groups) and ¹³C NMR to verify substituent positions .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~ 181.2 g/mol) to confirm molecular weight .

- Cross-Referencing : Compare spectral data with PubChem-computed InChI and DSSTox records .

Basic: What preliminary assays are suitable for evaluating the biological potential of this compound?

Answer:

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Receptor Binding : Radioligand displacement assays targeting amine GPCRs (e.g., serotonin or dopamine receptors) .

- Solubility : Measure logP via shake-flask method to predict bioavailability .

Advanced: How can discrepancies in reported bioactivity data for analogs of this compound be systematically addressed?

Answer:

- Meta-Analysis : Compare studies for variables like assay pH, cell lines, and compound purity (>95% by HPLC). Reproduce experiments under standardized conditions .

- Statistical Modeling : Apply ANOVA to isolate confounding factors (e.g., solvent effects, stereochemical variations) .

- Structural Validation : Use X-ray crystallography or 2D-NMR (NOESY) to confirm stereochemistry in disputed cases .

Advanced: What computational strategies enhance structure-activity relationship (SAR) studies for this compound?

Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina; validate with MD simulations .

- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and logD to predict permeability and activity .

- ADMET Prediction : Employ SwissADME or ADMETlab to forecast metabolic stability and toxicity .

Advanced: What experimental designs are optimal for elucidating metabolic stability?

Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance .

- CYP Inhibition : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .

- In Vivo PK : Administer IV/PO in rodent models; measure plasma concentration-time profiles .

Advanced: How can researchers design derivatives to improve target selectivity?

Answer:

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the pyridine ring to modulate electronic effects .

- Bioisosteric Replacement : Substitute isopropoxy with morpholine or tetrahydropyran for enhanced solubility .

- Proteomic Profiling : Use kinome-wide screening to identify off-target effects and refine selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.